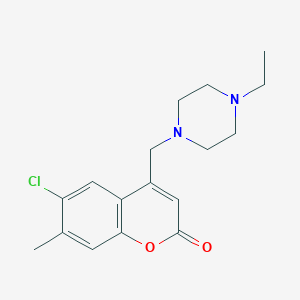

6-chloro-4-((4-ethylpiperazin-1-yl)methyl)-7-methyl-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that indole derivatives interact with their targets, leading to various changes that result in their diverse biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .

Biochemical Pathways

Indole derivatives are known to affect a broad range of biochemical pathways due to their interaction with multiple receptors . These affected pathways and their downstream effects contribute to the compound’s diverse biological activities .

Result of Action

It is known that indole derivatives have diverse biological activities . For instance, some indole derivatives have shown potent antiviral activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-((4-ethylpiperazin-1-yl)methyl)-7-methyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Chromenone Core: The chromenone core can be synthesized via the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of a strong acid catalyst such as sulfuric acid.

Alkylation: The 4-position can be functionalized with the ethylpiperazinylmethyl group through a nucleophilic substitution reaction. This step typically involves the reaction of the chromenone intermediate with 1-(chloromethyl)-4-ethylpiperazine under basic conditions.

Methylation: The methyl group at the 7-position can be introduced via a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-((4-ethylpiperazin-1-yl)methyl)-7-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can be used to remove or modify functional groups. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

Chemistry

In chemistry, 6-chloro-4-((4-ethylpiperazin-1-yl)methyl)-7-methyl-2H-chromen-2-one is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound may exhibit interesting pharmacological properties due to its structural similarity to other bioactive chromenones. It could be investigated for potential activities such as antimicrobial, anti-inflammatory, or anticancer effects.

Medicine

In medicine, derivatives of chromenones are known for their therapeutic potential. This compound could be explored for its potential as a lead compound in drug discovery, particularly for diseases where chromenone derivatives have shown efficacy.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

Coumarin: The parent compound of chromenones, known for its anticoagulant properties.

Warfarin: A well-known anticoagulant derived from coumarin.

4-hydroxycoumarin: Another derivative with anticoagulant activity.

7-hydroxy-4-methylcoumarin: Known for its fluorescent properties and use in biochemical assays.

Uniqueness

6-chloro-4-((4-ethylpiperazin-1-yl)methyl)-7-methyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethylpiperazinylmethyl group, in particular, may enhance its solubility, bioavailability, or interaction with biological targets compared to other chromenone derivatives.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

6-Chloro-4-((4-ethylpiperazin-1-yl)methyl)-7-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the chromen-2-one class, recognized for its diverse biological activities. This compound's unique structure, characterized by the presence of chloro, hydroxy, and piperazinyl groups, contributes to its potential therapeutic applications, particularly in oncology and infectious diseases.

- IUPAC Name : 6-chloro-4-[(4-ethylpiperazin-1-yl)methyl]-7-methyl-2H-chromen-2-one

- Molecular Formula : C16H19ClN2O3

- Molecular Weight : 322.7867 g/mol

- CAS Number : 903183-83-5

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may inhibit DNA synthesis in microbial cells and interfere with signaling pathways in cancer cells, leading to apoptosis. The compound's effects on various kinases and enzymes are crucial for its anticancer and antimicrobial properties.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. The compound exhibits significant cytotoxicity against various cancer cell lines, indicating its potential as a multikinase inhibitor.

In vitro studies have shown that this compound induces growth arrest in tumor cells by blocking key signaling pathways necessary for cellular proliferation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it may inhibit the growth of various bacterial strains, although specific data on its efficacy against different pathogens is still emerging.

Case Study 1: Antitumor Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers reported that this compound demonstrated potent inhibitory activity against CDK4 and CDK6 kinases, which are critical for cell cycle regulation in cancer cells. The study highlighted that treatment with this compound resulted in significant apoptosis in RB-positive human tumor cell lines, showcasing its potential as a cancer therapeutic agent .

Case Study 2: Kinase Profiling

A comprehensive kinase profiling revealed that the compound acts as a multikinase inhibitor with notable activity against several kinases involved in cancer progression, including ARK5 and PI3Kδ. The findings suggest that the compound could be developed further for targeted cancer therapies .

Properties

IUPAC Name |

6-chloro-4-[(4-ethylpiperazin-1-yl)methyl]-7-methylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21ClN2O2/c1-3-19-4-6-20(7-5-19)11-13-9-17(21)22-16-8-12(2)15(18)10-14(13)16/h8-10H,3-7,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITCVRANLAVZAFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=CC(=O)OC3=C2C=C(C(=C3)C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.